molecular formula C10H15NOS B2601988 (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol CAS No. 1249475-22-6

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol

Cat. No.: B2601988
CAS No.: 1249475-22-6
M. Wt: 197.3
InChI Key: ODDSFHWFRMLZNK-UHFFFAOYSA-N
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Description

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol: is an organic compound that features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol typically involves the reaction of thiophen-3-ylmethylamine with pyrrolidine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the thiophene ring to form tetrahydrothiophene derivatives.

    Substitution: The thiophen-3-ylmethyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products:

    Oxidation: Thiophen-3-ylmethylpyrrolidine-2-carboxaldehyde, Thiophen-3-ylmethylpyrrolidine-2-carboxylic acid.

    Reduction: Tetrahydrothiophen-3-ylmethylpyrrolidin-2-ylmethanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving binding to enzymes or receptors. The thiophene ring and pyrrolidine moiety may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine core and exhibit similar reactivity.

    Thiophen-3-ylmethylamine derivatives: Compounds with the thiophene ring and similar substituents.

Uniqueness:

  • The combination of the thiophen-3-ylmethyl group and the pyrrolidin-2-ylmethanol moiety provides unique chemical properties and potential biological activities.
  • The presence of both a hydroxymethyl group and a thiophene ring allows for diverse chemical modifications and functionalizations.

This detailed article provides a comprehensive overview of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c12-7-10-2-1-4-11(10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDSFHWFRMLZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CSC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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